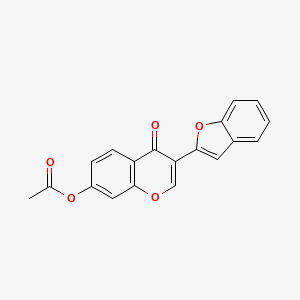

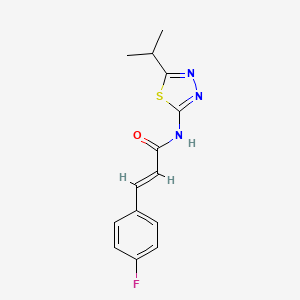

3-(1-benzofuran-2-yl)-4-oxo-4H-chromen-7-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Benzofuran-2-yl)-4-oxo-4H-chromen-7-yl acetate is a compound that belongs to the class of organic compounds known as benzofurans and chromenes. These compounds are known for their complex molecular structures and diverse chemical properties, making them of interest in various fields of chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of benzofurans, 2H-chromenes, and related compounds often involves strategies such as Claisen rearrangement and ring-closing metathesis. These methods provide access to a variety of phenylpropanoid natural products and are key in producing phenylpropanoid structures with good to excellent yields (Kotha & Solanke, 2022).

Molecular Structure Analysis

Single crystal X-ray analysis and computational investigations play a crucial role in understanding the molecular structure of benzofuran and chromen derivatives. These analyses reveal the configurations, dihedral angles, and intramolecular interactions within these compounds, providing insight into their stability and reactivity (Srinivasan et al., 2012); (Mallikarjunaiah et al., 2021).

Chemical Reactions and Properties

The chemical behavior of benzofuran and chromen derivatives towards various nucleophiles has been extensively studied. These compounds can undergo Michael addition, retro-Michael, and ring-opening followed by recyclization to yield a variety of structurally diverse products (Assiri et al., 2019).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility are determined by the molecular structure and intermolecular forces present in these compounds. The crystal structures are often stabilized by aromatic π–π interactions and hydrogen bonding, which influence their physical state and solubility (Choi et al., 2008).

Applications De Recherche Scientifique

Cardioprotective Effects

The cardioprotective effects of related derivatives have been studied, revealing potential therapeutic applications. For instance, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide demonstrated a protective effect against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. This compound inhibited angiotensin-converting enzyme activity and showed significant improvement in cardiac dysfunction markers, suggesting its potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Khdhiri Emna et al., 2020).

Anticancer Activity

Research on novel hexahydroquinoline derivatives containing the benzofuran moiety revealed promising cytotoxic effects against human hepatocellular carcinoma cell lines (HepG-2). These compounds, produced via a series of organic reactions, exhibited inhibitory effects on cancer cell growth with IC50 values ranging from 11.9 to 19.3 µg/mL, suggesting their potential as anticancer agents (Eman M. Mohi El-Deen et al., 2016).

Fluorescence Studies

Fluorescence quenching studies of a newly synthesized coumarin (chromen-2-one) derivative by aniline in binary solvent mixtures have provided insights into the dynamic and static quenching mechanisms. This research contributes to the understanding of the fluorescence properties of benzofuran-coumarin derivatives, which can be applied in developing fluorescence-based sensors and materials (Basavaraj G. Evale et al., 2009).

Synthetic Methodologies

The synthesis of β-amino carbonyl derivatives containing coumarin and benzofuran moieties has been explored, showcasing the compounds' antimicrobial and antioxidant activities. This research demonstrates the versatility of these derivatives in synthesizing biologically active molecules, with several compounds showing microbial inhibition and promising free radical scavenging activity (R. Kenchappa et al., 2013).

Novel Synthetic Routes

Studies on isocyanide-based three-component synthesis in water have led to the efficient preparation of 9Hfuro[2,3-f]chromene-8,9-dicarboxylates, showcasing a green synthetic procedure for preparing diversely substituted derivatives. This method provides rapid access to novel benzofuran-coumarin compounds, highlighting the importance of sustainable chemistry in drug discovery and material science (F. Rostami-Charati et al., 2012).

Mécanisme D'action

While the specific mechanism of action for “3-(1-benzofuran-2-yl)-4-oxo-4H-chromen-7-yl acetate” is not mentioned in the retrieved papers, benzofuran compounds in general have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives could interact with biological targets in a way that inhibits the growth of tumors, bacteria, and viruses, and counteracts oxidative stress.

Propriétés

IUPAC Name |

[3-(1-benzofuran-2-yl)-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O5/c1-11(20)23-13-6-7-14-17(9-13)22-10-15(19(14)21)18-8-12-4-2-3-5-16(12)24-18/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXMGXDJEBPJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid 3-benzofuran-2-YL-4-oxo-4H-chromen-7-YL ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)